rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans: is a synthetic organic compound that belongs to the class of oxolane carboxylic acids This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid functional group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones or aldehydes, while reduction may produce oxolane alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biochemical Studies: The compound may be used in studies to understand the biochemical pathways and interactions involving oxolane derivatives.
Medicine:
Drug Development:
Industry:
Material Science: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The difluoromethyl group and carboxylic acid functional group play crucial roles in these interactions.
Comparison with Similar Compounds
4-(Difluoromethyl)oxolane-3-carboxylicacid: A compound with a similar structure but different stereochemistry.
3-(Difluoromethyl)oxolane-4-carboxylicacid: A compound with the difluoromethyl and carboxylic acid groups at different positions on the oxolane ring.
Uniqueness: rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans is unique due to its specific stereochemistry and the presence of both difluoromethyl and carboxylic acid functional groups
Properties
Molecular Formula |
C6H8F2O3 |
---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
(3S,4S)-4-(difluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8F2O3/c7-5(8)3-1-11-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m1/s1 |
InChI Key |
BNWYFKUYIZIGSU-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)C(=O)O)C(F)F |
Canonical SMILES |
C1C(C(CO1)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.